molecular formula C14H12BrClO2S B14221119 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene CAS No. 820971-80-0

1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene

Cat. No.: B14221119
CAS No.: 820971-80-0
M. Wt: 359.7 g/mol
InChI Key: OWPHJTBLXPGLBK-UHFFFAOYSA-N
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Description

1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromo group, a chlorophenylmethyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine and chlorophenylmethyl groups. The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene involves its interaction with specific molecular targets. The bromo and methanesulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

820971-80-0

Molecular Formula

C14H12BrClO2S

Molecular Weight

359.7 g/mol

IUPAC Name

1-[bromo-(4-chlorophenyl)methyl]-4-methylsulfonylbenzene

InChI

InChI=1S/C14H12BrClO2S/c1-19(17,18)13-8-4-11(5-9-13)14(15)10-2-6-12(16)7-3-10/h2-9,14H,1H3

InChI Key

OWPHJTBLXPGLBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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